![molecular formula C13H11F3N2 B2508742 N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 1038384-29-0](/img/structure/B2508742.png)
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a type of aromatic amine featuring a benzene ring with two amine groups attached to it. The presence of the trifluoromethyl group suggests that this compound may exhibit unique electronic and steric properties, potentially affecting its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of related benzene-1,2-diamine derivatives has been explored in various studies. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available starting materials through a two-step process involving 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Although not the exact compound , this study demonstrates the feasibility of synthesizing benzene-1,2-diamine derivatives with trifluoromethyl substituents.
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives can be characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzene ring. The presence of a trifluoromethyl group is likely to influence the electronic distribution within the molecule, which can be inferred from spectroscopic data.
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives can participate in various chemical reactions. For example, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives involves the anodic oxidation of 2-aminodiphenylamine, where the resulting compound acts as a Michael acceptor . This indicates that benzene-1,2-diamine derivatives can be reactive intermediates in electrophilic substitution reactions. The trifluoromethyl group in "N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine" could enhance the electrophilic character of the molecule, potentially leading to unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical properties of benzene-1,2-diamine derivatives, such as transition temperatures and mesophase behavior, can be studied using differential scanning calorimetry and polarizing microscopy . The chemical properties, such as solubility and reactivity, are influenced by the nature of the substituents on the benzene ring. The trifluoromethyl group is known for its lipophobic and electron-withdrawing characteristics, which could affect the solubility and stability of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine has been synthesized through various chemical reactions, including treating difluoro-dinitrobenzene with diamine compounds and diisopropylethylamine in ethanol, leading to the formation of different derivatives of the compound. This method demonstrates the compound's ability to form a variety of derivatives under different conditions (Zissimou & Koutentis, 2017).
- Electrochemical Synthesis: The compound has been involved in regioselective synthesis processes. For example, its derivatives were synthesized using anodic oxidation of 2-aminodiphenylamine, highlighting its potential for creating specific molecular structures in a controlled manner (Sharafi-kolkeshvandi et al., 2016).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs): Derivatives of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine have been used in the development of OLEDs. The compound's ability to form horizontally oriented amorphous thin films is crucial for reducing the driving voltage in OLEDs, showcasing its importance in the field of optoelectronics (Kim, Yokoyama, & Adachi, 2012).
Polymer Science
- Polymer Synthesis: This compound has been used in synthesizing fluorinated poly(ether imide)s. It demonstrates the ability to enhance properties like thermal stability, solubility, and mechanical strength in polymers, making it valuable for advanced material applications (Liu et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZMYKQMTYZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)
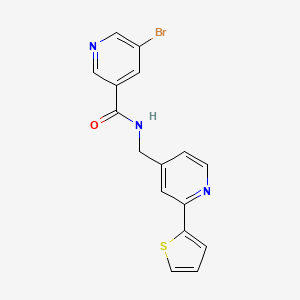
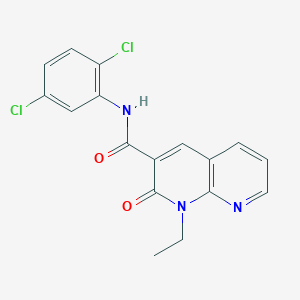

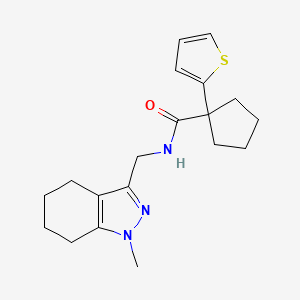
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
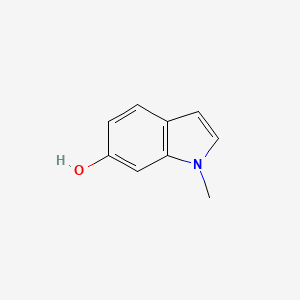
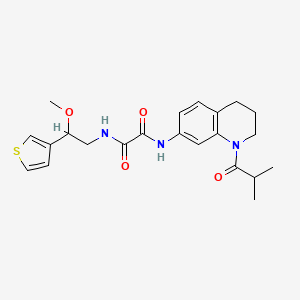
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)